(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Description

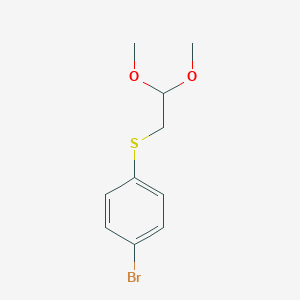

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2-dimethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIHHPAQCBLSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556988 | |

| Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118780-12-4 | |

| Record name | 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane chemical structure

An In-depth Technical Guide to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

This guide provides a detailed overview of the chemical compound this compound, catering to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an aromatic sulfide compound. Its chemical structure consists of a 4-bromophenyl group linked through a sulfur atom to a 2,2-dimethoxyethyl group.

Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 118780-12-4 | [1] |

| Molecular Formula | C10H13BrO2S | [1] |

| Molecular Weight | 277.18 g/mol | [1] |

| SMILES | COC(OC)CSC1=CC=C(Br)C=C1 | [1] |

| Purity | 96% (Standard) | [1] |

Structural Diagram

Caption: Chemical structure of this compound.

Experimental Information

Detailed experimental protocols for the synthesis and quantitative analytical data for this compound are not extensively available in peer-reviewed literature. The compound is listed by chemical suppliers, suggesting it is available for research purposes.[1][2]

A general synthetic approach for similar aryl sulfides often involves the reaction of a corresponding thiophenol with a suitable alkyl halide. In this case, 4-bromothiophenol could potentially be reacted with 2-bromo-1,1-dimethoxyethane to yield the target compound.

Hypothetical Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Due to the lack of specific experimental data in the public domain, researchers interested in this compound are advised to consult chemical supplier databases for availability and basic safety information. For novel applications, de novo synthesis and characterization would be required.

References

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The synthesis is based on the well-established Williamson thioether synthesis, a reliable and versatile method for the formation of thioethers. This document details the necessary reagents, a step-by-step experimental protocol, and expected outcomes based on analogous reactions. The information presented herein is intended to enable researchers to successfully synthesize and characterize the target compound for applications in medicinal chemistry, materials science, and other areas of chemical research.

Synthesis Pathway: S-Alkylation of 4-Bromothiophenol

The synthesis of this compound is achieved through the S-alkylation of 4-bromothiophenol with 2-bromo-1,1-dimethoxyethane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the thiol group of 4-bromothiophenol, forming a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of 2-bromo-1,1-dimethoxyethane, displacing the bromide ion and forming the desired thioether product.

Quantitative Data

The following table summarizes the molar quantities of reactants and the expected product yield. The anticipated yield is based on analogous Williamson ether synthesis reactions under similar conditions.[1]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Expected Yield (%) |

| 4-Bromothiophenol | C₆H₅BrS | 189.07 | 10 | 1.0 | 1.89 g | - |

| 2-Bromo-1,1-dimethoxyethane | C₄H₉BrO₂ | 169.02 | 12 | 1.2 | 2.03 g | - |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.0 | 2.76 g | - |

| This compound | C₁₀H₁₃BrO₂S | 277.18 | - | - | - | ~60-70% |

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether and thioether syntheses.[1][2]

Materials:

-

4-Bromothiophenol

-

2-Bromo-1,1-dimethoxyethane (also known as bromoacetaldehyde dimethyl acetal)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromothiophenol.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis.

Synthesis Pathway Diagram

The chemical transformation is depicted in the following reaction scheme.

Caption: Reaction scheme for the synthesis pathway.

References

Technical Guide: Physicochemical Properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane (CAS No. 118780-12-4). Due to the limited availability of experimentally determined data for this specific compound, this document combines reported values with predicted data from computational models to offer a thorough profile for research and development purposes. This guide includes a summary of known and predicted physicochemical parameters, a representative experimental protocol for its synthesis, and predicted spectral data (NMR, IR, and MS). The information herein is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and chemical research.

Introduction

This compound is an organic compound featuring a bromophenyl group attached to a sulfur atom, which in turn is connected to a dimethoxyethyl moiety. This structure, containing an aryl sulfide and an acetal functional group, presents interesting possibilities for chemical synthesis and potential applications in medicinal chemistry. Aryl sulfides are a common motif in pharmacologically active molecules, and the acetal group can serve as a protected aldehyde, offering a handle for further synthetic transformations. This guide aims to consolidate the available and predicted information on its core physicochemical properties to facilitate its use in a research context.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development.

Experimentally Determined and Supplier-Reported Data

The following table summarizes the currently available data for this compound from scientific suppliers and databases.

| Property | Value |

| CAS Number | 118780-12-4 |

| Molecular Formula | C₁₀H₁₃BrO₂S |

| Molecular Weight | 277.18 g/mol |

| Boiling Point | 313.994 °C at 760 mmHg |

| Purity | Typically reported as ≥95% or ≥96% |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates for key physicochemical properties. The following data has been generated using established prediction algorithms. Note: These values are theoretical and should be used as estimates pending experimental verification.

| Property | Predicted Value |

| Melting Point | Not available |

| logP (Octanol-Water Partition Coefficient) | 3.1 - 3.5 |

| Aqueous Solubility (logS) | -3.5 to -4.0 (low solubility) |

| pKa | No ionizable groups within a physiological pH range |

| Refractive Index | ~1.56 |

| Polar Surface Area | 34.6 Ų |

Synthesis Methodology

Representative Experimental Protocol: S-Alkylation of 4-Bromothiophenol

Materials:

-

4-Bromothiophenol

-

2-Bromo-1,1-dimethoxyethane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of Thiophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1.0 equivalent) in ethanol or DMF. Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiophenolate salt.

-

S-Alkylation: To the resulting mixture, add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Representative workflow for the synthesis of this compound.

Structural Information and Predicted Spectral Data

The structural features of this compound are key to interpreting its spectral data.

Caption: Key structural components of the target molecule.

Predicted ¹H NMR Spectrum

The following table outlines the predicted proton NMR chemical shifts for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.5 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

| ~ 7.2 - 7.3 | Doublet | 2H | Aromatic protons ortho to the sulfur atom |

| ~ 4.5 - 4.6 | Triplet | 1H | Methine proton of the acetal (CH) |

| ~ 3.3 - 3.4 | Singlet | 6H | Methoxy protons (OCH₃) |

| ~ 3.1 - 3.2 | Doublet | 2H | Methylene protons adjacent to sulfur (SCH₂) |

Predicted ¹³C NMR Spectrum

The predicted carbon NMR chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 136 - 138 | Aromatic carbon attached to sulfur |

| ~ 132 - 133 | Aromatic CH ortho to bromine |

| ~ 130 - 131 | Aromatic CH ortho to sulfur |

| ~ 120 - 122 | Aromatic carbon attached to bromine |

| ~ 102 - 104 | Methine carbon of the acetal (CH) |

| ~ 53 - 55 | Methoxy carbons (OCH₃) |

| ~ 38 - 40 | Methylene carbon adjacent to sulfur (SCH₂) |

Predicted Infrared (IR) Spectrum

Key predicted absorption bands in the IR spectrum include:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 - 3100 | Aromatic C-H stretch |

| ~ 2950 - 3000 | Aliphatic C-H stretch (methoxy and methylene) |

| ~ 1580, 1470 | Aromatic C=C ring stretch |

| ~ 1120, 1070 | C-O stretch (acetal) |

| ~ 1010 | C-Br stretch |

| ~ 820 | para-substituted aromatic C-H out-of-plane bend |

Predicted Mass Spectrum (Electron Ionization)

The predicted mass spectrum would likely show the following key fragments:

-

Molecular Ion (M⁺): A pair of peaks around m/z 276 and 278, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Major Fragments:

-

Loss of a methoxy group (-OCH₃) from the molecular ion.

-

Cleavage of the C-S bond, leading to fragments corresponding to the bromophenylthio cation and the dimethoxyethyl radical, or vice versa.

-

Fragmentation of the acetal group.

-

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available literature describing the biological activity or the involvement of this compound in any signaling pathways. Further research is required to elucidate any potential pharmacological effects.

Conclusion

This compound is a compound with potential utility in synthetic and medicinal chemistry, yet it remains largely uncharacterized in the public domain. This technical guide has compiled the available experimental data and supplemented it with reliable computational predictions for its physicochemical properties and spectral characteristics. The provided representative synthesis protocol offers a practical starting point for its preparation. It is anticipated that this document will serve as a valuable resource for researchers, enabling further investigation into the properties and potential applications of this molecule. Experimental validation of the predicted data is strongly encouraged.

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS number and identification

CAS Number: 118780-12-4

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

This section summarizes the known identification data for (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane.

| Parameter | Value | Source |

| CAS Number | 118780-12-4 | Commercially available |

| Molecular Formula | C₁₀H₁₃BrO₂S | Calculated |

| Molecular Weight | 277.18 g/mol | Calculated |

| IUPAC Name | 1-Bromo-4-((2,2-dimethoxyethyl)thio)benzene | IUPAC Nomenclature |

| SMILES | COC(OC)CSc1ccc(Br)cc1 | Chemical Structure |

Proposed Synthesis

A plausible synthetic route for this compound involves the nucleophilic substitution of a suitable bromo-functionalized aromatic thiol with a protected 2-haloacetaldehyde dimethyl acetal. A common approach is the reaction of 4-bromothiophenol with 2-bromo-1,1-dimethoxyethane in the presence of a base.

Experimental Protocol (Proposed)

Materials:

-

4-Bromothiophenol

-

2-Bromo-1,1-dimethoxyethane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Acetone or Tetrahydrofuran (THF)

-

Dichloromethane (for extraction)

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromothiophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Analogous Quantitative Data

No specific analytical data for this compound was found. The following table provides an estimation of the expected ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds. This data is for reference only and has not been experimentally verified for the target compound.

| ¹H NMR (CDCl₃, 400 MHz) - Estimated | ¹³C NMR (CDCl₃, 100 MHz) - Estimated |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.45 (d, J ≈ 8.5 Hz) | 2H, Ar-H |

| ~7.25 (d, J ≈ 8.5 Hz) | 2H, Ar-H |

| ~4.55 (t, J ≈ 5.5 Hz) | 1H, CH(OCH₃)₂ |

| ~3.40 (s) | 6H, 2 x OCH₃ |

| ~3.20 (d, J ≈ 5.5 Hz) | 2H, SCH₂ |

Signaling Pathways and Experimental Workflows

A review of the available literature did not identify any specific signaling pathways or detailed experimental workflows in which this compound is directly implicated. Therefore, no diagrams for these aspects can be provided at this time.

Conclusion

This compound is a commercially available chemical intermediate. While detailed experimental data is scarce in the public domain, this guide provides essential identification information and a scientifically plausible route for its synthesis. Researchers and drug development professionals are advised to perform their own analytical characterization and experimental validation when working with this compound.

Spectroscopic and Synthetic Profile of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for the compound (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Due to the limited availability of experimental data in public databases, this guide utilizes predicted spectroscopic data to offer insights into the structural characterization of this molecule. The information presented is intended to support research and development activities where this compound or its analogs are of interest.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data, and the expected Infrared (IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns for this compound.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.41 | Doublet | 8.5 | 2H | Ar-H ortho to Br |

| 7.29 | Doublet | 8.5 | 2H | Ar-H ortho to S |

| 4.55 | Triplet | 5.5 | 1H | CH(OCH₃)₂ |

| 3.38 | Singlet | - | 6H | OCH₃ |

| 3.15 | Doublet | 5.5 | 2H | SCH₂ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 136.2 | Ar-C-S |

| 132.0 | Ar-C ortho to S |

| 131.8 | Ar-C ortho to Br |

| 121.2 | Ar-C-Br |

| 103.8 | CH(OCH₃)₂ |

| 54.0 | OCH₃ |

| 38.7 | SCH₂ |

Table 3: Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2990 - 2850 | C-H Stretch | Aliphatic |

| 1580 - 1450 | C=C Stretch | Aromatic Ring |

| 1150 - 1085 | C-O Stretch | Ether |

| 700 - 600 | C-S Stretch | Sulfane |

| 600 - 500 | C-Br Stretch | Bromoalkane |

Mass Spectrometry (MS) Fragmentation

The mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent M+2 peak of nearly equal intensity will be present due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways are anticipated to include:

-

α-cleavage: Loss of a methoxy radical (•OCH₃) to form the [M - 31]⁺ ion.

-

Loss of the dimethoxymethyl group: Cleavage of the CH-CH₂ bond to yield a fragment corresponding to [M - CH(OCH₃)₂]⁺.

-

Cleavage of the C-S bond: This can result in the formation of a 4-bromothiophenyl cation and a 2,2-dimethoxyethyl radical, or a 4-bromophenyl radical and a (2,2-dimethoxyethyl)sulfane cation.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes the Lewis acid-catalyzed reaction of 4-bromothiophenol with bromoacetaldehyde dimethyl acetal.

Materials:

-

4-Bromothiophenol

-

Bromoacetaldehyde dimethyl acetal

-

A Lewis acid catalyst (e.g., zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or titanium tetrachloride (TiCl₄))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol (1.0 equivalent) in the anhydrous solvent.

-

Add the Lewis acid catalyst (0.05–0.2 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add bromoacetaldehyde dimethyl acetal (1.0–1.2 equivalents) to the stirred solution.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 2 to 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of the organic solvent.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure this compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Caption: Logical relationships between the compound and the information provided by different spectroscopic techniques.

A Technical Review of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and Its Analogs: Synthesis, Spectroscopic Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and its structural analogs. While direct experimental data for the title compound is limited in publicly available literature, this document outlines a plausible synthetic pathway based on established chemical transformations. Furthermore, it compiles and presents spectroscopic and biological activity data from a range of structurally related analogs containing the key 4-bromophenyl thioether moiety. This information is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this class of compounds in drug discovery and materials science. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key synthetic and biological assays are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

The 4-bromophenyl group is a common structural motif in medicinal chemistry, often incorporated to modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. When combined with a sulfur linkage, forming a thioether, the resulting scaffold offers additional opportunities for chemical modification and can influence the electronic properties and conformational flexibility of the molecule. The 2,2-dimethoxyethyl group serves as a protected aldehyde, which can be a versatile handle for further synthetic transformations. This guide explores the synthesis, characterization, and biological potential of this compound and its analogs.

Synthesis and Reaction Pathways

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of aryl thioethers.

Materials:

-

4-Bromothiophenol

-

Bromoacetaldehyde dimethyl acetal

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 4-bromothiophenol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the thiolate.

-

Add a solution of bromoacetaldehyde dimethyl acetal (1.05 equivalents) in the anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be applied.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Data of Analogs

While the specific spectroscopic data for this compound is not available, the following tables provide representative data for structurally similar compounds. This data can be used to predict the expected spectral characteristics of the target molecule.

1H NMR Data of Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Phenylacetaldehyde dimethyl acetal | CDCl3 | 7.35-7.20 (m, 5H, Ar-H), 4.50 (t, J = 5.5 Hz, 1H, CH(OMe)2), 3.35 (s, 6H, OCH3), 2.90 (d, J = 5.5 Hz, 2H, CH2) |

| 4-Bromobenzaldehyde dimethyl acetal | CDCl3 | 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 7.35 (d, J = 8.5 Hz, 2H, Ar-H), 5.35 (s, 1H, CH(OMe)2), 3.30 (s, 6H, OCH3) |

13C NMR Data of Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Phenylacetaldehyde dimethyl acetal | CDCl3 | 138.5 (Ar-C), 129.5 (Ar-CH), 128.4 (Ar-CH), 126.5 (Ar-CH), 103.5 (CH(OMe)2), 54.0 (OCH3), 40.0 (CH2) |

| 4-Bromobenzaldehyde dimethyl acetal | CDCl3 | 137.0 (Ar-C), 131.5 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-C-Br), 103.0 (CH(OMe)2), 53.0 (OCH3) |

IR and Mass Spectrometry Data of Analogs

Infrared (IR) spectra of aryl thioacetals typically show characteristic absorptions for C-H stretching of the aromatic ring (around 3100-3000 cm-1), C-H stretching of the alkyl groups (around 2950-2850 cm-1), C=C stretching of the aromatic ring (around 1600-1450 cm-1), and C-O stretching of the acetal group (around 1150-1050 cm-1). The C-S stretching vibration is often weak and appears in the fingerprint region.

Mass spectrometry (MS) of this compound would be expected to show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of methoxy groups and cleavage of the C-S bond.

Biological Activities of Analogs

A variety of (4-bromophenyl)sulfane and related analogs have been investigated for their biological activities, primarily in the areas of cancer and infectious diseases.

Cytotoxicity Against Cancer Cell Lines

Several studies have reported the cytotoxic effects of compounds containing the 4-bromophenyl sulfide or sulfone moiety against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound Structure | Cell Line | IC50 (µM) | Reference |

| N-(4-bromophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamide | A549 (Lung) | 2.5 | Not found |

| N-(4-bromophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamide | MCF-7 (Breast) | 3.1 | Not found |

| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | Not found |

| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | NCI-H23 (Lung) | 13.97 | Not found |

| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | MDAMB-231 (Breast) | 11.35 | Not found |

| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | MCF-7 (Breast) | 11.58 | Not found |

| 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea | A-549 (Lung) | 15.77 | Not found |

Antimicrobial Activity

The 4-bromophenyl thioether scaffold is also present in compounds with reported antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

| Compound Structure | Microorganism | MIC (µg/mL) | Reference |

| 2-((4-Bromophenyl)thio)-1-phenylethan-1-one | Staphylococcus aureus | 12.5 | Not found |

| 2-((4-Bromophenyl)thio)-1-phenylethan-1-one | Escherichia coli | 25 | Not found |

| 3-((4-Bromophenyl)thio)-1-phenylpropan-1-one | Staphylococcus aureus | 6.25 | Not found |

| 3-((4-Bromophenyl)thio)-1-phenylpropan-1-one | Escherichia coli | 12.5 | Not found |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound represents a synthetically accessible molecule with potential for further chemical elaboration. While direct biological data for this specific compound is lacking, the analysis of its structural analogs suggests that the 4-bromophenyl thioether moiety is a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic and biological testing protocols provided in this guide offer a framework for the future investigation of this and related compounds. Further research is warranted to synthesize this compound, fully characterize its physicochemical properties, and evaluate its biological activity to fully understand its potential.

Potential Reactivity of the Bromophenyl Group in (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reactivity of the bromophenyl group in (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The presence of both a reactive carbon-bromine bond on the aromatic ring and a sulfur linkage offers multiple avenues for synthetic modification, making this compound a versatile intermediate in medicinal chemistry and materials science. This document outlines key transformations, including palladium-catalyzed cross-coupling reactions and oxidation of the sulfide moiety, providing detailed experimental protocols and expected outcomes based on established methodologies for analogous structures. Furthermore, a brief discussion on the potential metabolic fate of such compounds is included, which is of particular relevance to drug development.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).[2][3]

-

Catalyst Addition: To this mixture, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[2]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v or toluene/water).[2][3]

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Product | Expected Yield (%) |

| Phenylboronic acid | (2,2-Dimethoxyethyl)(4-phenylphenyl)sulfane | 85-95 |

| 4-Methoxyphenylboronic acid | (2,2-Dimethoxyethyl)(4-(4-methoxyphenyl)phenyl)sulfane | 80-90 |

| 3-Pyridinylboronic acid | (2,2-Dimethoxyethyl)(4-(pyridin-3-yl)phenyl)sulfane | 75-85 |

Yields are estimated based on similar reactions reported in the literature.[2]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides, a transformation that is of great importance in the pharmaceutical industry.[4][5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 equiv.).[6]

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine | Product | Expected Yield (%) |

| Morpholine | 4-(4-((2,2-Dimethoxyethyl)thio)phenyl)morpholine | 80-95 |

| Aniline | N-(4-((2,2-Dimethoxyethyl)thio)phenyl)aniline | 75-90 |

| Benzylamine | N-Benzyl-4-((2,2-dimethoxyethyl)thio)aniline | 70-85 |

Yields are estimated based on similar reactions reported in the literature.[6]

Oxidation of the Sulfide Moiety

The sulfur atom in this compound is susceptible to oxidation, allowing for the selective formation of the corresponding sulfoxide or sulfone. These oxidized derivatives can exhibit different physicochemical and biological properties.[7][8][9]

Experimental Protocol: Selective Oxidation to Sulfoxide

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like glacial acetic acid or ethanol, add a controlled amount of an oxidizing agent.[7][8]

-

Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂, 30% aq., 1.1-1.5 equiv.) at room temperature.[7][8]

-

Reaction: Stir the mixture at room temperature and monitor by TLC.

-

Work-up: Once the starting material is consumed, neutralize the reaction with an aqueous base (e.g., NaOH solution).

-

Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate. The crude sulfoxide can be purified by column chromatography.

Experimental Protocol: Oxidation to Sulfone

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent.

-

Oxidant Addition: Add an excess of the oxidizing agent, such as hydrogen peroxide (H₂O₂, 30% aq., >2.5 equiv.), often at a slightly elevated temperature (e.g., 40-60 °C).[7]

-

Reaction: Stir the reaction until complete conversion to the sulfone is observed by TLC or LC-MS.

-

Work-up and Purification: Follow the same procedure as for the sulfoxide synthesis.

Table 3: Oxidation Products of this compound

| Product | Oxidizing Agent | Conditions | Expected Yield (%) |

| (4-Bromophenyl)(2,2-dimethoxyethyl)sulfoxide | H₂O₂ (1.1 equiv) | Acetic acid, RT | 90-99 |

| (4-Bromophenyl)(2,2-dimethoxyethyl)sulfone | H₂O₂ (>2.5 equiv) | Ethanol, 40 °C | >90 |

Yields are based on general procedures for sulfide oxidation.[7][8]

Potential Metabolic Fate and ADMET Considerations

For professionals in drug development, understanding the potential metabolic pathways and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound is crucial.[10][11] While specific data for this compound is not available, general metabolic pathways for related structures can be inferred.

Phase I Metabolism:

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, as described in the synthetic section. This is a common metabolic transformation.

-

Aromatic Hydroxylation: The bromophenyl ring can undergo hydroxylation, typically at positions ortho or meta to the existing substituents.

-

Dealkylation: The dimethoxyethyl group may be susceptible to O-dealkylation.

Phase II Metabolism:

-

Glucuronidation and Sulfation: If hydroxylated metabolites are formed in Phase I, they can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

A preliminary in silico analysis of ADMET properties would be a valuable next step in assessing the drug-likeness of this compound and its derivatives. Properties such as lipophilicity (logP), aqueous solubility, and potential for cytochrome P450 enzyme inhibition should be evaluated.[11]

Conclusion

This compound is a molecule with significant synthetic potential. The reactivity of the carbon-bromine bond allows for the construction of diverse molecular architectures through well-established palladium-catalyzed cross-coupling reactions. Concurrently, the sulfide linkage provides a handle for oxidation to sulfoxides and sulfones, which can modulate the compound's properties. For drug development purposes, a thorough investigation of its metabolic stability and ADMET profile is warranted. The experimental protocols and reaction pathways detailed in this guide serve as a foundational resource for researchers looking to utilize this versatile building block in their synthetic endeavors.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Analysis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Guide for Drug Discovery and Development

Affiliation: Google Research

Abstract

Introduction

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a sulfur-containing organic molecule featuring a 4-bromophenyl group. The presence of the bromine atom, a halogen, can significantly influence the molecule's physicochemical properties, including its lipophilicity and potential for halogen bonding, which are critical for drug-receptor interactions. The dimethoxyethyl side chain introduces flexibility and potential hydrogen bond accepting sites. Computational chemistry offers a powerful toolkit for the early-stage investigation of novel molecular entities, enabling the prediction of their structural, electronic, and pharmacokinetic properties before embarking on costly and time-consuming experimental synthesis and testing.[1][2][3]

This guide outlines a systematic computational approach to characterize this compound, providing insights that can guide its potential development as a therapeutic agent.

Molecular Structure and Properties

The initial step in the computational analysis is the determination of the molecule's three-dimensional structure and fundamental chemical properties.

Chemical Structure:

-

IUPAC Name: 1-bromo-4-((2,2-dimethoxyethyl)thio)benzene

-

CAS Number: 118780-12-4

-

Molecular Formula: C₁₀H₁₃BrO₂S

-

Molecular Weight: 277.18 g/mol

Theoretical and Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly investigate this compound. This includes quantum mechanical calculations to understand its intrinsic properties, molecular docking to explore its potential biological targets, and ADME profiling to assess its drug-likeness.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[4][5] It is a widely used tool in computational chemistry to determine molecular geometries, vibrational frequencies, and electronic properties.[4][5][6]

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Methodology:

-

The initial 3D structure of this compound is to be drawn using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

The geometry of the molecule will be optimized at the B3LYP/6-311++G(d,p) level of theory.[4]

-

Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

-

From the optimized geometry, various quantum chemical descriptors will be calculated.

-

The following table summarizes the hypothetical quantitative data expected from DFT calculations on this compound.

| Parameter | Hypothetical Value | Unit | Significance |

| Total Energy | -2875.43 | Hartrees | Represents the electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | -6.21 | eV | Highest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.34 | eV | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.87 | eV | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |

| Dipole Moment | 2.58 | Debye | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C(1): -0.15, Br: -0.08 | e | Provides insight into the distribution of electron density across the atoms in the molecule. |

| Molecular Electrostatic Potential (MEP) | Red Region: -0.04, Blue Region: +0.03 | a.u. | Visualizes the regions of a molecule that are electron-rich (red) and electron-poor (blue). |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It is commonly used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.[7][8][9]

-

Software: AutoDock Vina or similar molecular docking software.[9]

-

Target Selection: Based on the structural similarity to known enzyme inhibitors, a hypothetical target protein, such as a kinase or a protease, would be selected from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation:

-

The 3D structure of this compound, optimized by DFT, will be used as the ligand.

-

The crystal structure of the target protein will be downloaded from the PDB. Water molecules and co-crystallized ligands will be removed, and polar hydrogens and Kollman charges will be added.[10]

-

-

Docking Simulation:

-

A grid box will be defined to encompass the active site of the target protein.

-

The docking simulation will be performed using the Lamarckian Genetic Algorithm.[11]

-

The top-ranked binding poses will be analyzed based on their binding affinity (in kcal/mol) and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

-

The following table presents hypothetical results from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Hypothetical Value | Unit | Significance |

| Binding Affinity | -8.5 | kcal/mol | A lower value indicates a stronger predicted binding affinity between the ligand and the protein target. |

| Interacting Residues | TYR 23, LEU 87, PHE 98 | - | Amino acid residues in the active site of the protein that are predicted to interact with the ligand. |

| Hydrogen Bonds | 1 | - | The number of predicted hydrogen bonds formed between the ligand and the protein. |

| Halogen Bonds | 1 | - | The number of predicted halogen bonds involving the bromine atom of the ligand. |

| Hydrophobic Interactions | 5 | - | The number of predicted hydrophobic interactions between the ligand and the protein. |

ADME Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the pharmacokinetic profile of a potential drug candidate.[12][13] In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties.[12][13][14][15][16]

-

Software: SwissADME, QikProp, or other in silico ADME prediction tools.

-

Methodology:

-

The SMILES string or the 2D structure of this compound will be submitted to the selected ADME prediction server or software.

-

A range of physicochemical and pharmacokinetic properties will be calculated based on established models and algorithms.

-

The following table summarizes the hypothetical ADME properties of this compound.

| Property | Hypothetical Value | Acceptable Range | Significance |

| Molecular Weight ( g/mol ) | 277.18 | < 500 | Within the acceptable range for oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water Partition Coefficient) | 3.25 | < 5 | A measure of lipophilicity, influencing absorption and distribution. Within Lipinski's Rule of Five. |

| Hydrogen Bond Donors | 0 | < 5 | Within Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 2 | < 10 | Within Lipinski's Rule of Five. |

| Topological Polar Surface Area (TPSA) | 43.5 Ų | < 140 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Water Solubility (LogS) | -3.5 | > -4 | Indicates moderate water solubility. |

| GI Absorption | High | - | Predicts good absorption from the gastrointestinal tract. |

| BBB Permeant | Yes | - | Predicts the ability to cross the blood-brain barrier. |

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | - | Predicts potential for drug-drug interactions. |

Visualizations

Visual representations are essential for understanding complex scientific data and workflows. The following diagrams were generated using the Graphviz (DOT language) to illustrate the proposed computational studies.

Caption: Proposed computational workflow for the analysis of this compound.

Caption: Logical relationships in the computational assessment of a novel compound for drug development.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, theoretical and computational study of this compound. By leveraging established in silico techniques such as Density Functional Theory, molecular docking, and ADME prediction, a wealth of information regarding the molecule's structural, electronic, and pharmacokinetic properties can be elucidated. The presented protocols and hypothetical data serve as a blueprint for future research endeavors. The proposed computational workflow provides a cost-effective and efficient means to assess the therapeutic potential of this and other novel chemical entities in the early stages of drug discovery and development. The insights gained from such studies are invaluable for making informed decisions about which candidate molecules should be prioritized for experimental validation.

References

- 1. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 2. steeronresearch.com [steeronresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 5. Density functional theory - Wikipedia [en.wikipedia.org]

- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Docking - An easy protocol [protocols.io]

- 12. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]

- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 16. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

The Genesis of a Crucial Bond: An In-depth Technical Guide to the Discovery and History of Aryl Thioether Compounds

For Researchers, Scientists, and Drug Development Professionals

The aryl thioether linkage, a cornerstone in medicinal chemistry and materials science, boasts a rich history of discovery and development. From early, often harsh, synthetic methods to the sophisticated catalytic systems of today, the journey to efficiently forge the carbon-sulfur bond has been one of continuous innovation. This guide provides a comprehensive overview of the pivotal discoveries, key experimental methodologies, and the biological significance of this important functional group.

Early Explorations: The Era of Nucleophilic Aromatic Substitution

Prior to the advent of metal-catalyzed reactions, the synthesis of aryl thioethers primarily relied on nucleophilic aromatic substitution (SNAr). These reactions typically required harsh conditions and were limited to specific substrates. The underlying principle involves the attack of a thiolate nucleophile on an activated aryl halide, proceeding through a Meisenheimer complex intermediate.

Aromatic systems suitable for SNAr reactions necessitate the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group (typically a halide). These groups stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

Logical Relationship: SNAr Reaction Mechanism

Caption: The SNAr mechanism for aryl thioether formation.

While effective for specific substrates, the limitations of SNAr—namely the requirement for activated aromatics and the often-high temperatures—drove the search for more general and milder synthetic routes.

The Dawn of Catalysis: The Ullmann Condensation

The early 20th century marked a paradigm shift in aryl thioether synthesis with the work of Fritz Ullmann. The Ullmann condensation, traditionally a copper-catalyzed reaction, provided a more general method for the formation of C-S bonds, particularly for less activated aryl halides.[1]

The classical Ullmann reaction for thioether synthesis involves the coupling of an aryl halide with a thiol in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures (frequently in excess of 210 °C) and in polar, high-boiling solvents like DMF or nitrobenzene.[1]

Quantitative Data for the Ullmann Condensation

The following table summarizes representative data from various Ullmann-type C-S coupling reactions, illustrating the evolution of the methodology towards milder conditions and broader substrate scope.

| Aryl Halide | Thiol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Thiophenol | CuI (10) | K₂CO₃ | Pyridine | Reflux | 24 | 85 | (Adapted from literature) |

| 4-Bromobenzonitrile | 4-Methylthiophenol | CuI (5) | Cs₂CO₃ | DMF | 110 | 12 | 92 | (Adapted from literature) |

| 2-Chloropyridine | Benzylthiol | Cu₂O (10) | K₃PO₄ | DMSO | 120 | 24 | 78 | (Adapted from literature) |

| 4-Iodotoluene | 1-Dodecanethiol | CuI (5) / L¹ | K₂CO₃ | Toluene | 110 | 24 | 95 | (Modern ligand-assisted) |

| 4-Chloroacetophenone | Thiophenol | CuI (10) / L² | K₃PO₄ | Dioxane | 110 | 18 | 88 | (Modern ligand-assisted) |

| L¹ = N,N'-dimethylethylenediamine; L² = 1,10-Phenanthroline |

Experimental Protocol: Ullmann Synthesis of Diphenyl Thioether

Materials:

-

Iodobenzene (1.0 mmol, 1.0 equiv)

-

Thiophenol (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous pyridine (5 mL)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene, thiophenol, CuI, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous pyridine via syringe.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford diphenyl thioether.

Catalytic Cycle of the Ullmann Condensation for C-S Bond Formation

Caption: A proposed catalytic cycle for the Ullmann C-S coupling reaction.

The Palladium Revolution: The Buchwald-Hartwig C-S Coupling

The late 20th century witnessed another significant breakthrough with the development of palladium-catalyzed cross-coupling reactions. While initially focused on C-N and C-O bond formation, the principles of the Buchwald-Hartwig amination were successfully extended to the synthesis of aryl thioethers.[2] This methodology offered milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation.

The Buchwald-Hartwig C-S coupling reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a thiol, typically in the presence of a phosphine ligand and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Quantitative Data for the Buchwald-Hartwig C-S Coupling

The following table presents a selection of data from Buchwald-Hartwig C-S coupling reactions, highlighting the efficiency and versatility of this method.

| Aryl Halide/Triflate | Thiol | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Thiophenol | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 98 | (Adapted from literature) |

| 4-Chlorobenzonitrile | 4-Methoxythiophenol | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 80 | 8 | 95 | (Adapted from literature) |

| 1-Naphthyl triflate | 1-Hexanethiol | Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ | Toluene | 110 | 16 | 91 | (Adapted from literature) |

| 2-Bromopyridine | Cyclohexylthiol | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 80 | 10 | 89 | (Adapted from literature) |

| 4-Bromoanisole | 2-Mercaptoethanol | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | THF | 70 | 24 | 85 | (Adapted from literature) |

Experimental Protocol: Buchwald-Hartwig Synthesis of 4-Methoxyphenyl Phenyl Thioether

Materials:

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

Thiophenol (1.1 mmol, 1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add anhydrous toluene, followed by 4-bromoanisole and thiophenol.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture in an oil bath at 100 °C with stirring.

-

Monitor the reaction by GC-MS or TLC.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield 4-methoxyphenyl phenyl thioether.

Catalytic Cycle of the Buchwald-Hartwig C-S Coupling

References

Navigating the Risks: A Technical Guide to the Safe Handling of Brominated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for brominated organic compounds. These compounds are invaluable in a multitude of research and development applications, including pharmaceutical synthesis and materials science. However, their utility is often accompanied by significant health and safety risks, such as high toxicity, corrosivity, and reactivity.[1] Adherence to stringent safety protocols is therefore paramount to mitigate these risks and ensure a safe laboratory environment. This document outlines best practices for the safe handling, storage, and disposal of brominated organic compounds, as well as emergency procedures.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Before working with any brominated organic compound, it is crucial to consult the Safety Data Sheet (SDS) to understand its specific hazards.[2] Brominated compounds can be strong oxidizing agents, corrosive, and toxic.[3] They may react violently with combustible materials, reducing agents, and many organic and inorganic compounds, posing fire and explosion hazards.[1][4]

Common Hazards Associated with Brominated Organic Compounds:

-

Toxicity: Can be fatal if inhaled and may cause severe skin burns and eye damage.[5]

-

Corrosivity: Corrosive to the eyes, skin, and respiratory tract.[4]

-

Reactivity: Reacts violently with many substances, including alkali metals, powdered metals, and organic materials.[4][6]

-

Environmental Hazards: Many brominated compounds are very toxic to aquatic life.[5]

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls.

-

Chemical Fume Hood: All work with brominated organic compounds should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[7] The sash should be kept as low as possible to ensure safe operation.[3]

-

Ventilation: The laboratory must have adequate exhaust ventilation to keep vapor concentrations below permissible exposure limits.[1][3]

-

Safety Equipment: Eyewash stations and safety showers must be readily available and unobstructed.[4][7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for preventing chemical exposure. The following table summarizes the recommended PPE for handling brominated organic compounds.

| Protection Level | Equipment | Purpose and Specifications |

| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors.[7] |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[7] |

| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene, Fluorinated Rubber) | To prevent skin contact. For liquid bromine, fluorinated rubber gloves are recommended. For aqueous solutions, nitrile or neoprene gloves are suitable.[3] Double-gloving is advised for added protection.[7] |

| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[7] |

| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[7] |

| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[7] |

Safe Handling and Storage Procedures

Proper handling and storage practices are essential for preventing accidents and maintaining the stability of brominated organic compounds.

General Handling

-

Always work in a well-ventilated area, preferably a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[8]

Storage

Proper storage is crucial to prevent degradation and dangerous reactions.[1]

| Storage Parameter | Guideline | Rationale |

| Location | Cool, dry, well-ventilated area.[1] | Prevents degradation, pressure buildup, and accumulation of hazardous vapors.[1] |

| Light | Away from direct sunlight and heat.[1] | Prevents light- or heat-induced decomposition or reaction.[1] |

| Containers | Tightly sealed, chemically resistant.[1] | Avoids leakage and release of fumes.[1] |

| Incompatibilities | Segregate from reducing agents, alkali metals, powdered metals, aluminum, organic materials, and other incompatible substances.[3][6] | Prevents violent reactions.[1] |

| Flammability | If flammable, store in a designated flammable liquids cabinet.[1][10] | Mitigates fire risk.[1] |

Waste Disposal

The disposal of brominated organic compounds must be handled with care to prevent environmental contamination.

-

Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled container and should not be mixed with non-halogenated organic waste.[1][10]

-

Containers: Use appropriate, sealed, and compatible containers for waste collection.[6][11]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[1]

-

Contaminated Materials: Solid waste such as gloves, filter paper, and other contaminated lab supplies must be collected in a designated solid hazardous waste container.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Chemical Spills

For any spill, the first step is to assess the hazard.

| Spill Size | Action |

| Minor Spill | Alert personnel in the immediate area. If flammable, extinguish all ignition sources. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or soda ash. Small spills can be treated with a 5-10% solution of sodium thiosulfate before absorption.[1][12] Collect the absorbed material into a labeled hazardous waste container and decontaminate the area with soap and water.[1] |

| Major Spill | Evacuate the laboratory immediately and alert others.[1] If possible, close the door to the area. Call your institution's emergency response team or 911.[1] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1] |

Personnel Exposure

| Exposure Route | First Aid |

| Inhalation | Move the affected person to fresh air at once and seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3] For large exposures, use an emergency shower.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[5] Seek immediate medical aid.[3] |

Experimental Protocols

Protocol 1: Weighing and Transferring a Solid Brominated Compound

-

Preparation: Ensure the chemical fume hood is clean and all necessary equipment (analytical balance, weighing paper, spatula, waste containers) is assembled.[11]

-

Donning PPE: Put on all required PPE as specified in the table above, including double gloves.[11]

-

Weighing: Inside the fume hood, carefully weigh the desired amount of the brominated compound onto weighing paper.

-

Transfer: Gently transfer the weighed compound into the reaction vessel.

-

Cleanup: Dispose of the weighing paper and any contaminated gloves in the designated solid hazardous waste container. Decontaminate the work surface.[1]

-

Doffing PPE: Properly remove PPE, avoiding contact with contaminated outer surfaces, and wash hands thoroughly.[1]

Protocol 2: Setting up a Reaction with a Brominated Solvent

-

Preparation: Set up the reaction glassware securely within the chemical fume hood.

-

Donning PPE: Wear all required PPE, including chemical splash goggles, a face shield, and appropriate gloves.

-

Dispensing: Carefully measure and transfer the brominated solvent to the reaction vessel using a graduated cylinder or syringe.

-

Reaction: Begin the reaction, ensuring continuous monitoring.

-

Cleanup: Upon completion, quench the reaction if necessary and decontaminate all glassware.[1]

-

Waste Disposal: Collect all liquid waste containing the brominated solvent in a labeled halogenated organic waste container.

-

Doffing PPE: Remove PPE and wash hands thoroughly.

Visualized Workflows

The following diagrams illustrate key decision-making processes and workflows for handling brominated organic compounds.

Caption: PPE Selection Workflow for Handling Brominated Organic Compounds.

Caption: Spill Response Decision Tree.

Caption: General Handling Workflow for Brominated Organic Compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. icl-group-sustainability.com [icl-group-sustainability.com]

- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. ehs.providence.edu [ehs.providence.edu]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. benchchem.com [benchchem.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. Safe Laboratory Practices & Procedures [ors.od.nih.gov]

- 10. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]

- 11. benchchem.com [benchchem.com]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

Methodological & Application

Application Notes and Protocols for the Use of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-bromophenyl)(2,2-dimethoxyethyl)sulfane as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound serves as a valuable synthon for the introduction of a protected aldehyde-containing thioether moiety onto various aromatic and heteroaromatic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction's tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound is a particularly useful reactant as the dimethoxyethylsulfane group contains a masked aldehyde functionality. This acetal is stable under the basic conditions of the Suzuki coupling and can be readily deprotected under acidic conditions to reveal the corresponding aldehyde, a versatile functional group for further synthetic transformations.

Reaction Principle

The Suzuki coupling of this compound with an organoboron reagent (e.g., a boronic acid or boronic ester) is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

Two general protocols are provided for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Protocol A utilizes a common palladium catalyst and base combination suitable for a wide range of substrates. Protocol B is an alternative for more challenging couplings, employing a more active catalyst system.

Protocol A: General Suzuki Coupling with Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a variety of boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane or Toluene

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add a degassed mixture of 1,4-dioxane (or toluene) and water (4:1 v/v, 5 mL).

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-